N-benzyl-6-bromopyridine-3-carboxamide
Description
N-Benzyl-6-bromopyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a bromine substituent at the 6-position of the pyridine ring and an N-benzyl carboxamide group at the 3-position. Its molecular formula is C₁₃H₁₁BrN₂O, with a molecular weight of 307.15 g/mol.
Synthesis: The compound is typically synthesized via amide coupling between 6-bromopyridine-3-carboxylic acid and benzylamine, using coupling agents such as HATU or EDCI in the presence of a base (e.g., DIPEA). This method aligns with protocols for analogous pyridine carboxamides reported by the Royal Society of Chemistry .
Properties
IUPAC Name |
N-benzyl-6-bromopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-12-7-6-11(9-15-12)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPNNIGYBRBJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-bromopyridine-3-carboxamide typically involves the following steps:
Bromination: The starting material, pyridine-3-carboxamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position of the pyridine ring.
Benzylation: The brominated intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to attach the benzyl group to the nitrogen atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-bromopyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-benzyl-6-bromopyridine-3-carboxylic acid or reduction to form N-benzyl-6-bromopyridine-3-methanol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution: N-benzyl-6-aminopyridine-3-carboxamide, N-benzyl-6-thiopyridine-3-carboxamide.
Oxidation: N-benzyl-6-bromopyridine-3-carboxylic acid.
Reduction: N-benzyl-6-bromopyridine-3-methanol.
Coupling: Various biaryl derivatives.
Scientific Research Applications
N-benzyl-6-bromopyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-benzyl-6-bromopyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-benzyl-6-bromopyridine-3-carboxamide with three analogs (Table 1), focusing on structural, physicochemical, and functional differences.
Table 1: Key Properties of this compound and Analogues
| Compound Name | Molecular Weight (g/mol) | LogP | Solubility (µg/mL) | Key Substituents | Reported Bioactivity |
|---|---|---|---|---|---|
| This compound | 307.15 | 2.8 | 12.5 (DMSO) | 6-Br, 3-(N-benzyl)carboxamide | Kinase inhibition (hypothetical) |
| N-Methyl-6-chloropyridine-3-carboxamide | 200.64 | 1.5 | 45.0 (DMSO) | 6-Cl, 3-(N-methyl)carboxamide | Antibacterial activity |
| 6-Fluoropyridine-3-carboxylic acid | 157.11 | 0.9 | 220.0 (Water) | 6-F, 3-COOH | Intermediate for agrochemicals |
| N-Phenyl-6-iodopyridine-3-carboxamide | 354.12 | 3.2 | 8.2 (DMSO) | 6-I, 3-(N-phenyl)carboxamide | Anticancer candidate |
Substituent Effects on Physicochemical Properties
- Halogen Influence: The 6-bromo substituent in the target compound increases molecular weight and lipophilicity (LogP = 2.8) compared to the 6-chloro (LogP = 1.5) and 6-fluoro (LogP = 0.9) analogs. 220 µg/mL for the carboxylic acid derivative) . The 6-iodo analog exhibits even higher LogP (3.2) but lower solubility due to iodine’s polarizability .
- N-Substituent Effects: The N-benzyl group enhances aromatic π-π stacking interactions in target binding, contrasting with the smaller N-methyl group, which improves solubility but reduces binding affinity in kinase assays .
Stability and Metabolic Considerations
- The N-benzyl group may reduce metabolic oxidation compared to N-alkyl analogs, as benzyl groups are less prone to CYP450-mediated degradation. However, the bromine atom could increase toxicity risks, as seen in brominated aromatics .
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